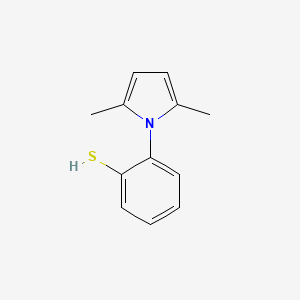
6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,9-Tetradehydroisolariciresinol is a lignan compound derived from natural sources, particularly from the herbs of Vitex negundo . It has a molecular formula of C20H20O6 and a molecular weight of 356.369 g/mol . This compound is known for its significant pharmacological properties, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,9-Tetradehydroisolariciresinol involves several steps, including the use of palladium-catalyzed Ullmann cross-coupling reactions . The compound can be prepared through reductive cyclization under conventional conditions, followed by aromatization to yield the final product .
Industrial Production Methods
Industrial production of 7,8,9,9-Tetradehydroisolariciresinol typically involves extraction from natural sources, such as Vitex negundo . The compound is then purified using various chromatographic techniques to achieve high purity levels suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,9-Tetradehydroisolariciresinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 7,8,9,9-Tetradehydroisolariciresinol include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 7,8,9,9-Tetradehydroisolariciresinol include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
7,8,9,9-Tetradehydroisolariciresinol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7,8,9,9-Tetradehydroisolariciresinol involves its interaction with molecular targets such as Bcl-2 and Caspase . The compound acts as an inhibitor of Bcl-2 and an agonist of Caspase, leading to the induction of apoptosis in cancer cells . This mechanism is crucial for its anti-carcinogenic effects and its potential use in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7,8,9,9-Tetradehydroisolariciresinol include other lignans such as:
- Secoisolariciresinol
- Matairesinol
- Pinoresinol
- Lariciresinol
Uniqueness
What sets 7,8,9,9-Tetradehydroisolariciresinol apart from these similar compounds is its unique structure, which contributes to its distinct pharmacological properties. Its ability to inhibit Bcl-2 and activate Caspase makes it particularly effective in inducing apoptosis in cancer cells, a feature that is not as pronounced in other lignans .
Propiedades
IUPAC Name |
6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATMJUOZIPKVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
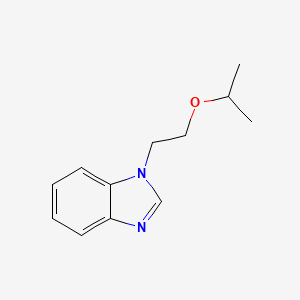
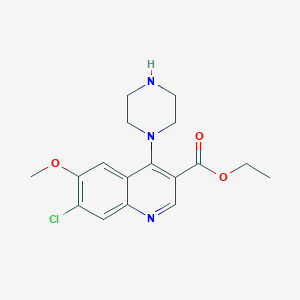
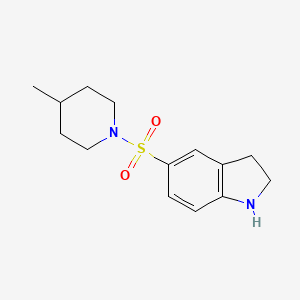

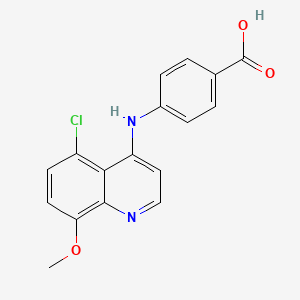

![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
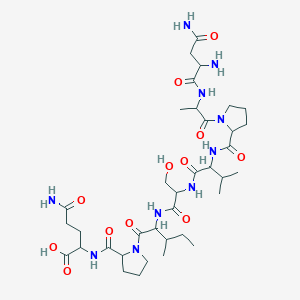
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)
